N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-propan-2-yl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-11(2)24-9-8-15(23-24)19(25)22-20-21-18-14-5-3-4-12-6-7-13(17(12)14)10-16(18)26-20/h3-5,8-11H,6-7H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIUQTFDOGGPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a multi-ring structure comprising an acenaphthene moiety fused with a thiazole ring and a pyrazole derivative. This structural complexity is believed to enhance its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes. Preliminary studies suggest that compounds with similar structural motifs exhibit significant inhibitory effects on neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) . The inhibition of these enzymes is crucial for the management of neurodegenerative disorders and inflammatory diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Study 1: Inhibition of Nitric Oxide Synthases
A study focused on a series of 4,5-dihydro-1H-pyrazole derivatives demonstrated that modifications in the pyrazole ring could lead to enhanced selectivity for nNOS over iNOS. The most potent inhibitor identified showed an inhibition percentage exceeding 70% against nNOS, highlighting the potential of these compounds in treating conditions like neurodegeneration .
Study 2: Anticancer Potential
Another investigation into structurally similar compounds revealed significant anticancer properties attributed to their ability to induce apoptosis in various cancer cell lines. The presence of the thiazole ring was linked to increased cytotoxicity against tumor cells, suggesting that this compound may also exhibit similar effects .
Future Directions
Further research is required to elucidate the detailed mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural distinctions :
- The isopropyl group on the pyrazole ring in the target compound may improve lipophilicity and steric shielding compared to aryl-substituted analogs like 3a–3p .
- The dihydroacenaphthothiazole moiety introduces a bicyclic system absent in ’s compounds but analogous to the naphtha-pyrano-thiazole systems in .
Synthetic methodology :
The target compound’s synthesis likely involves coupling a pyrazole-3-carboxylic acid derivative with an amine-functionalized dihydroacenaphthothiazole, similar to the EDCI/HOBt-mediated amidation described for compounds 3a–3p (yields: 62–71%) .
Physicochemical Properties
Comparative data for select analogs are summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
